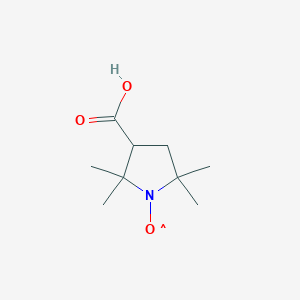

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Vue d'ensemble

Description

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy is a chemical compound known for its unique structure and properties. It is a derivative of a hydrogenated pyrrole and is characterized by the presence of four methyl groups and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its stability and reactivity.

Méthodes De Préparation

The synthesis of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy typically involves the following steps:

Starting Materials: The synthesis begins with the use of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide as a precursor.

Reaction Conditions: The precursor undergoes a series of chemical reactions, including oxidation and reduction, under controlled conditions to yield the desired product.

Industrial Production: On an industrial scale, the production of this compound involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy undergoes various chemical reactions, including:

Reduction: It can be reduced to form hydroxylamines, which are intermediates in many chemical processes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are nitroxide radicals and hydroxylamines .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHN\O

- CAS Number : 2154-68-9

- Molecular Weight : 172.23 g/mol

- Synonyms : 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl, PCA radical

Medicinal Chemistry

3-Carboxy-PROXYL has been investigated for its potential as an antiarrhythmic agent. Research indicates that derivatives of this compound exhibit activity against aconitine-induced arrhythmias, demonstrating a higher therapeutic index compared to traditional antiarrhythmic drugs like quinidine .

Case Study : A study synthesized various derivatives of 2,2,5,5-tetramethyl-3-pyrrolidine-3-carboxamides and evaluated their effects on cardiac arrhythmias in animal models. The results showed promising antiarrhythmic activity, suggesting potential clinical applications in treating cardiac disorders .

Electron Paramagnetic Resonance (EPR) Imaging

The compound is widely used in EPR imaging to assess tumor oxygenation and other biological processes. Its ability to penetrate cellular membranes allows it to serve as a contrast agent in imaging techniques.

Applications :

- Assessment of tumor oxygenation levels.

- Monitoring redox states in biological systems.

Data Table: EPR Imaging Characteristics

| Property | Value |

|---|---|

| Relaxivity (T1) | ~0.2 mMs |

| Lipophilicity | Low |

| Cellular Permeability | High |

Biochemical Studies

The compound is utilized in studying molecular migration and stability in biological systems, particularly in seeds and pollen. It helps understand the mechanisms of oxidative stress and cellular aging.

Case Study : Research demonstrated that 3-Carboxy-PROXYL could stabilize cellular components under oxidative stress by acting as a scavenger for reactive oxygen species (ROS). This property has implications for enhancing seed viability and longevity .

Material Science

In material science, 3-Carboxy-PROXYL is used as a spin label reagent to study polymer dynamics and interactions at the molecular level. Its incorporation into polymers can help elucidate the mobility of segments within the material.

Applications :

- Spin labeling for polymer studies.

- Investigation of molecular dynamics within materials.

Summary of Applications

The following table summarizes the diverse applications of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy:

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Antiarrhythmic agent development |

| EPR Imaging | Tumor oxygenation assessment |

| Biochemical Studies | Oxidative stress studies |

| Material Science | Spin labeling for polymer dynamics |

Mécanisme D'action

The mechanism of action of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparaison Avec Des Composés Similaires

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy can be compared with other similar compounds such as:

2,2,6,6-Tetramethyl-4-piperidone: Another compound with a similar structure but different functional groups.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A compound with similar stability and reactivity but different applications.

The uniqueness of this compound lies in its specific structure, which imparts unique properties and makes it suitable for a wide range of applications .

Activité Biologique

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly referred to as PCA (3-Carboxy-PROXYL), is a stable nitroxide radical with significant biological activity attributed to its radical scavenging and antioxidant properties. This compound is characterized by a pyrrolidine structure with a carboxylic acid group and multiple methyl substituents. Its unique chemical properties position PCA as a valuable agent in various biomedical applications, particularly in the context of oxidative stress and inflammation.

Chemical Structure and Properties

The molecular formula of PCA is . The structural features include:

- Pyrrolidine ring : Provides stability and reactivity.

- Carboxylic acid group : Enhances solubility and biological activity.

- Methyl groups : Improve membrane permeability.

Radical Scavenging and Antioxidant Properties

PCA exhibits strong radical scavenging abilities, making it effective in neutralizing reactive oxygen species (ROS). This property is crucial for mitigating oxidative stress-related damage in cells. Studies have demonstrated that PCA can significantly reduce oxidative damage in various biological models, including:

- Cell cultures : PCA has shown protective effects against oxidative stress induced by hydrogen peroxide.

- Animal models : In vivo studies indicate that PCA administration reduces markers of oxidative stress in tissues.

Anti-inflammatory Effects

Research has indicated that PCA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various experimental models. Key findings include:

- Inhibition of TNF-alpha and IL-6 : PCA treatment reduces the levels of these cytokines in macrophage cultures exposed to lipopolysaccharide (LPS).

- Reduction of edema : In animal models of inflammation, PCA significantly decreases paw swelling in carrageenan-induced edema tests.

Potential Therapeutic Applications

Given its biological activities, PCA is being explored for therapeutic applications in several areas:

- Neuroprotection : Due to its ability to cross the blood-brain barrier and scavenge free radicals, PCA may be useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cardiovascular health : Its antioxidant properties could contribute to cardiovascular protection by reducing oxidative damage to endothelial cells.

- Cancer therapy : By mitigating oxidative stress and inflammation, PCA may enhance the efficacy of certain chemotherapeutic agents.

Case Studies

Several studies have highlighted the efficacy of PCA in different biological contexts:

-

Neuroprotection Study

- Objective : To evaluate the protective effects of PCA against oxidative stress in neuronal cells.

- Method : Neuronal cultures were treated with varying concentrations of PCA before exposure to oxidative agents.

- Results : PCA significantly reduced cell death and ROS levels compared to control groups.

-

Inflammation Model

- Objective : To assess the anti-inflammatory effects of PCA in a murine model.

- Method : Mice were administered PCA before LPS injection.

- Results : A marked reduction in inflammatory markers was observed, indicating potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison table illustrates how PCA stands against other nitroxide radicals:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound (PCA) | Pyrrolidine ring with carboxylic acid | Enhanced membrane permeability |

| TEMPOL | Hydroxy group instead of carboxylic acid | More potent antioxidant |

| Carbamoyl-PROXYL | Contains an amide instead of a carboxylic acid | Different reactivity towards radicals |

| N-Oxyl derivatives | Varies in substituents | Diverse applications based on structure |

Propriétés

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPVQZFNYXFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275894, DTXSID10871864 | |

| Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_62447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-68-9, 96623-58-4 | |

| Record name | 2154-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.